molecular formula C7H10Br2O2 B8281308 2,2-dibromo-1-(tetrahydro-2H-pyran-4-yl)ethanone

2,2-dibromo-1-(tetrahydro-2H-pyran-4-yl)ethanone

Cat. No. B8281308
M. Wt: 285.96 g/mol
InChI Key: YWTOGDMFHVXJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436002B2

Procedure details

Prepare lithium diisopropyl amide (LDA) as follows: Charge diisopropylamine (316.8 g, 2.5 equiv) and methyl tert-butyl ether (1.25 L) to a reactor and cool the reaction vessel to −10° C. to 0° C. Add n-butyl lithium in hexane (748 g, 2.2 equiv) while maintaining the temperature between −10° C. and 0° C. Stir the mixture for 30-60 min. In a separate vessel, add methyl tert-butyl ether (1.8 L), dibromomethane (471.6 g, 2.2 equiv) and methyl tetrahydro-2H-pyran-4-carboxylate (180 g) and cool to −90° C. to −70° C. Slowly add the LDA solution while maintaining the temperature between −90° C. and −70° C. After 30-90 min, transfer the reaction mixture to a solution of 1 N HCl (5.58 kg) maintained at 0-10° C. Upon completion of the addition, allow the mixture to warm to 15° C. to 25° C. and stir at this temperature for 15-20 min. Separate and discard the aqueous layer. Wash the organic layer with water (1.8 L) until the water layer registers a pH of 6-7, and concentrate the organic layer in vacuo to ˜2.2-2.5 volumes below 35° C. Add n-heptanes (720 mL), cool to −10° C. to −5° C. and stir for 1-2 h. Filter, rinse the filter cake with cold heptanes (90 mL) and dry under vacuum to give 2,2-dibromo-1-(tetrahydro-2H-pyran-4-yl)ethanone as a pale yellow solid (203.6 g, 55%). 1H NMR (400 MHz, CDCl3) δ 5.87 (s, 1H), 4.02 (m, 2H), 3.48 (m, 2H), 3.34 (m, 1H), 1.86 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
316.8 g
Type
reactant
Reaction Step Two
Quantity
1.25 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
748 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5.58 kg
Type
reactant
Reaction Step Five
Quantity
471.6 g
Type
reactant
Reaction Step Six
Quantity
180 g
Type
reactant
Reaction Step Six
Quantity
1.8 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[Br:27][CH2:28][Br:29].[O:30]1[CH2:35][CH2:34][CH:33]([C:36](OC)=[O:37])[CH2:32][CH2:31]1.Cl>C(OC)(C)(C)C>[Br:27][CH:28]([Br:29])[C:36]([CH:33]1[CH2:34][CH2:35][O:30][CH2:31][CH2:32]1)=[O:37] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Two
Name
Quantity
316.8 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1.25 L
Type
solvent
Smiles
C(C)(C)(C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
748 g
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Five
Name
Quantity
5.58 kg
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
471.6 g
Type
reactant
Smiles
BrCBr
Name
Quantity
180 g
Type
reactant
Smiles
O1CCC(CC1)C(=O)OC
Name
Quantity
1.8 L
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
Stir the mixture for 30-60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool the reaction vessel to −10° C. to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
cool to −90° C. to −70° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between −90° C. and −70° C
WAIT
Type
WAIT
Details
After 30-90 min
Duration
60 (± 30) min
ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 15° C. to 25° C.
STIRRING
Type
STIRRING
Details
stir at this temperature for 15-20 min
Duration
17.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
Separate
WASH
Type
WASH
Details
Wash the organic layer with water (1.8 L) until the water layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic layer in vacuo to ˜2.2-2.5 volumes below 35° C
TEMPERATURE
Type
TEMPERATURE
Details
Add n-heptanes (720 mL), cool to −10° C. to −5° C.
STIRRING
Type
STIRRING
Details
stir for 1-2 h
Duration
1.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
rinse the filter cake with cold heptanes (90 mL)
CUSTOM
Type
CUSTOM
Details
dry under vacuum

Outcomes

Product
Details
Reaction Time
45 (± 15) min
Name
Type
product
Smiles
BrC(C(=O)C1CCOCC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 203.6 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.